Cas no 1189096-02-3 (2,4-Diaminopyrimidine 3-N-Oxide Monohydrate)

2,4-Diaminopyrimidine 3-N-Oxide Monohydrate Chemical and Physical Properties
Names and Identifiers
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- 2,4-Pyrimidinediamine, 3-oxide, hydrate (1:1)
- 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate
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- Inchi: 1S/C4H6N4O.H2O/c5-3-1-2-7-4(6)8(3)9;/h1-2H,5H2,(H2,6,7);1H2
- InChI Key: XJPYCJDNOFVODL-UHFFFAOYSA-N
- SMILES: O=N1C(=NC=CC=1N)N.O
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D415252-5g |
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate |
1189096-02-3 | 5g |
$ 75.00 | 2023-09-07 | ||
TRC | D415252-10g |
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate |
1189096-02-3 | 10g |
$ 98.00 | 2023-09-07 | ||
TRC | D415252-1g |
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate |
1189096-02-3 | 1g |
$ 63.00 | 2023-09-07 |
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate Related Literature
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
Additional information on 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate (CAS No. 1189096-02-3): An Overview of Its Properties and Applications
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate (CAS No. 1189096-02-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and properties, has shown promise in various applications, particularly in the development of novel therapeutic agents.
The chemical formula of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate is C5H8N4O2·H2O. It is a white crystalline solid with a molecular weight of approximately 168.15 g/mol. The compound's structure features a pyrimidine ring with two amino groups at the 2 and 4 positions, and an N-oxide group at the 3 position, which is further hydrated to form a monohydrate. This unique arrangement of functional groups imparts specific chemical and biological properties that make it an interesting target for research.
In terms of solubility, 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate exhibits good solubility in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). This property is crucial for its use in various biochemical assays and drug delivery systems. The compound's stability under different conditions, including pH and temperature, has also been extensively studied to ensure its reliability in experimental settings.
The biological activity of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has been a focal point of recent research. Studies have shown that this compound possesses potent antiviral properties, particularly against RNA viruses such as influenza and hepatitis C virus (HCV). The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes or pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate effectively inhibited the RNA-dependent RNA polymerase (RdRp) of HCV, thereby reducing viral load in infected cells.
Beyond its antiviral activity, 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has also shown potential as an anticancer agent. Research conducted at the National Cancer Institute highlighted its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism of action in cancer cells involves the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
In addition to its direct biological effects, 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has been explored as a scaffold for the design and synthesis of novel bioactive compounds. Its structural flexibility allows for the introduction of various substituents that can enhance or modify its biological activity. For instance, researchers have synthesized derivatives with improved pharmacokinetic properties and enhanced selectivity for specific targets. These derivatives have shown promise in preclinical studies and are currently being evaluated for their therapeutic potential.
The safety profile of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has also been investigated to ensure its suitability for clinical applications. Toxicological studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate (CAS No. 1189096-02-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents targeting viral infections and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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